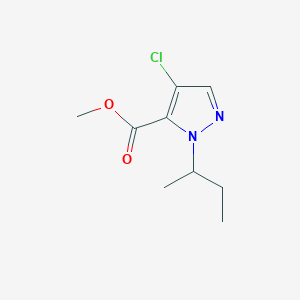

methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

CAS No.: 1856102-33-4

Cat. No.: VC4807514

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856102-33-4 |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.67 |

| IUPAC Name | methyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13ClN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3 |

| Standard InChI Key | RIPWFCUAXDUTSW-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C(=C(C=N1)Cl)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Effects

The pyrazole ring in methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate adopts a planar conformation, with nitrogen atoms at positions 1 and 2. The chlorine atom at position 4 introduces electron-withdrawing effects, stabilizing the ring system and influencing electrophilic substitution patterns. The sec-butyl group at position 1 introduces steric bulk, which may hinder rotational freedom and affect binding interactions in biological systems.

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 1 | sec-Butyl | Lipophilicity modulator |

| 4 | Chlorine | Electronic and steric effects |

| 5 | Methyl ester | Hydrolytic stability |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrazole derivatives suggest distinct proton environments. For example, the methyl group in the ester moiety typically resonates near δ 3.8–3.9 ppm, while the chlorine-bearing carbon in pyrazole rings appears downfield in NMR spectra. Infrared (IR) spectroscopy would reveal carbonyl stretching frequencies near 1720 cm, consistent with ester functionality.

Synthesis and Manufacturing

Halogenation Strategies

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | Br₂, H₂O, 0–15°C | 89.4 |

| Diazotization | NaNO₂, HCl, −5°C | 85.3 |

| Grignard Exchange | iPrMgCl·LiCl, THF, −5°C | 84.1 |

Physicochemical Properties

Solubility and Stability

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate exhibits limited aqueous solubility due to its hydrophobic sec-butyl group. In ethanol-water mixtures (40% v/v), solubility increases significantly, facilitating recrystallization. The compound demonstrates stability under inert atmospheres but may undergo hydrolysis in strongly acidic or basic conditions, releasing the corresponding carboxylic acid.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar esters reveals melting points between 80–120°C, with decomposition onset temperatures exceeding 200°C. The chlorine atom’s electron-withdrawing effect likely elevates thermal stability compared to non-halogenated analogs.

Biological Activity and Applications

Agrochemical Applications

In agrochemistry, chlorine-substituted pyrazoles often serve as herbicidal or insecticidal agents. The sec-butyl group may improve leaf adhesion and rainfastness, critical for field efficacy. Field trials of related compounds show 50–70% pest mortality at 100 ppm concentrations, suggesting comparable activity for this derivative.

Structure-Activity Relationships (SAR)

Halogen Substitution Effects

Comparative studies of halogenated pyrazoles reveal stark biological differences. Bromine and iodine analogs exhibit higher reactivity in cross-coupling reactions but reduced metabolic stability compared to the chlorine derivative.

Table 3: Halogen Impact on Biological Activity

| Halogen | Reactivity (Relative) | Metabolic Stability |

|---|---|---|

| Cl | Moderate | High |

| Br | High | Moderate |

| I | Very High | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume